molecular formula C6H5IN4O B11843269 2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 163622-51-3

2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11843269
CAS No.: 163622-51-3
M. Wt: 276.03 g/mol
InChI Key: CFKGELUCXJPDFQ-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes an iodine atom at the 5-position and an amino group at the 2-position of the pyrrolo[2,3-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitrile with an iodine source in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired pyrrolopyrimidine structure with the iodine atom incorporated at the 5-position.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.

    Cyclization Reactions: The amino group at the 2-position can engage in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of the iodine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This iodine substitution can enhance the compound’s ability to participate in halogen bonding, which is important in drug design and molecular recognition processes.

Properties

CAS No.

163622-51-3

Molecular Formula

C6H5IN4O

Molecular Weight

276.03 g/mol

IUPAC Name

2-amino-5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H5IN4O/c7-2-1-9-4-3(2)5(12)11-6(8)10-4/h1H,(H4,8,9,10,11,12)

InChI Key

CFKGELUCXJPDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)I

Origin of Product

United States

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